Avotaciclib

Beschreibung

Overview of Cyclin-Dependent Kinases as Research Targets

Cyclin-dependent kinases (CDKs) are a crucial family of serine/threonine protein kinases that play a fundamental role in regulating the cell cycle, transcription, DNA repair, metabolism, and epigenetic regulation selleckchem.comnih.govmdpi.comdovepress.com. These enzymes are essential for ensuring the orderly progression of cellular processes, particularly cell division. CDKs function by forming complexes with regulatory subunits known as cyclins; a CDK is inactive on its own but becomes enzymatically active upon binding to a specific cyclin selleckchem.comoncotarget.com. The precise activation and inhibition of CDK-cyclin complexes are tightly controlled, ensuring that cellular events occur at the correct time and sequence.

Dysregulation of CDK activity is a common hallmark of various diseases, most notably cancer, but also implicated in neurodegenerative disorders and stroke selleckchem.commdpi.comnih.gov. The aberrant activity of CDKs can lead to uncontrolled cell proliferation, genomic instability, and resistance to apoptosis – all critical features of cancer development and progression. Consequently, CDKs have emerged as highly attractive targets for therapeutic intervention, with significant research efforts focused on developing inhibitors that can restore normal cellular control dovepress.combiorxiv.orgecancer.orgtargetedonc.com. The CDK family can be broadly categorized into cell-cycle-associated CDKs (e.g., CDK1, CDK2, CDK4, CDK6) and transcription-associated CDKs (e.g., CDK7, CDK8, CDK9), each involved in distinct cellular functions nih.gov. Specifically, CDK4 and CDK6 are critical for the G1 to S phase transition, mediating the phosphorylation of the retinoblastoma protein (Rb), which is a key step in cell cycle progression nih.govcancerworld.netnih.gov.

Rationale for Kinase Inhibitor Research in Disease Models

Protein kinases are central regulators of cellular signaling pathways, controlling a vast array of cellular functions including cell growth, differentiation, metabolism, and apoptosis dovepress.combiorxiv.orgecancer.org. Their activity is tightly regulated, and aberrant kinase signaling is frequently associated with the pathogenesis of numerous human diseases, particularly cancer dovepress.combiorxiv.orgecancer.orgnih.gov. This strong link between kinase dysfunction and disease makes protein kinases prime targets for therapeutic development.

The advent of small molecule kinase inhibitors has revolutionized cancer therapy, offering targeted approaches that aim to disrupt specific molecular pathways driving tumor growth and survival dovepress.comtargetedonc.commdpi.commdpi.comcancernetwork.com. By selectively inhibiting the activity of oncogenic kinases or those essential for cancer cell proliferation, these drugs can halt tumor progression, induce cell death, and improve patient outcomes. The development of highly selective inhibitors is paramount to minimize off-target effects and associated toxicities, thereby improving the therapeutic window ecancer.orgcancer.gov. Preclinical studies are crucial for identifying promising kinase targets, elucidating their roles in disease models, and evaluating the efficacy and safety of potential inhibitors before clinical translation biorxiv.orgresearchgate.net.

Introduction to Avotaciclib (BEY1107) in Preclinical Research Context

This compound, also known by its research code BEY1107, is an orally bioavailable small molecule inhibitor that specifically targets Cyclin-Dependent Kinase 1 (CDK1) selleckchem.comnih.gov. CDK1 is a critical regulator of the cell cycle, particularly involved in the G2 to M phase transition and mitosis selleckchem.com. Its activity is essential for cell division, and its dysregulation has been linked to tumorigenesis.

Preclinical research has investigated this compound for its potential antineoplastic activity in various cancer types, including pancreatic, lung, and ovarian cancers selleckchem.comnih.gov. The proposed mechanism of action involves the inhibition of CDK1, which can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation selleckchem.comnih.gov. While specific quantitative preclinical data, such as IC50 values against CDK1 or detailed in vivo efficacy studies for this compound, are not extensively detailed in the provided search results, its development is grounded in the established role of CDK1 as a therapeutic target in cancer. Preclinical studies with other CDK inhibitors, particularly CDK4/6 inhibitors like Abemaciclib, have demonstrated significant efficacy in reducing tumor growth, inducing cell cycle arrest, and promoting apoptosis in various cancer models nih.govdovepress.comoncotarget.commdpi.comnih.govtargetedonc.com. This compound's investigation builds upon this foundation, aiming to leverage CDK1 inhibition for therapeutic benefit.

This compound: Key Characteristics

| Characteristic | Detail |

| Generic Name | This compound |

| Research Code | BEY1107 |

| Chemical Class | Small Molecule |

| Primary Target | Cyclin-Dependent Kinase 1 (CDK1) |

| Mechanism of Action | Inhibits CDK1 activity, leading to cell cycle arrest and apoptosis. |

| Investigational Use | Preclinical research in pancreatic, lung, and ovarian cancers. |

| Status | Investigational (undergoing preclinical evaluation and clinical trials) |

| Preclinical Efficacy | Demonstrated potential to inhibit proliferation and induce apoptosis in tumor cells. |

List of Compounds Mentioned:

Abemaciclib

Alvocidib (Flavopiridol, L-868275, HMR-1275, NSC-649890)

this compound (BEY1107)

AZD1775

AZD5438

BAY 1000394 (Roniciclib)

BAY 11-7082

BS-181 HCl

Cabozantinib

CCK-8

CDK1

CDK2

CDK4

CDK5

CDK6

CDK7

CDK8

CDK9

Dasatinib

Defactinib

Dinaciclib

Duloxetine

Elesclomol

Enitociclib (BAY 1251152)

Etomoxir

Flavopiridol (Alvocidib)

Gefitinib

Gilteritinib

GSK3β

Ibrance (Palbociclib)

ICEC0942 (Samuraciclib)

Imatinib

IPAFRICEPT

JNJ-7706621

Kenpaullone (9-Bromopaullone, NSC-664704)

LDC4297

LY2835219 (Abemaciclib)

LY2857785

MCL1 inhibitor A1210477

MG-132

Milciclib (PHA-848125)

Mirdametinib

MPTP hydrochloride

Nocodazole

NUV-422

Oleandrin

ON-013100

P276-00 (Riviciclib hydrochloride)

Palbociclib

Panobinostat

Perifosine

Pevonedistat

PI3K/mTOR inhibitor LY3023414

ProTAME

Purvalanol A

Quercetin

Ralimetinib

Resveratrol

Ribociclib

Roscovitine

S6537, CVT-313

S7320, TG003

S7511, LY2857785

S7917, Kenpaullone

S8727, Atuveciclib (BAY-1143572)

Samuraciclib (ICEC0942)

SB 202190

SB-431542

SEL120 (SEL120-34, SEL120-34A)

Senexin A

SLS009 (GFH009)

Sorafenib

SP600125

Staurosporine

STM2457

T-DM1

THZ531

TP-1287

UCN-01

Verzenio (Abemaciclib)

VS-4718

Wee1 kinase inhibitor adavosertib

YKL-5-124

Eigenschaften

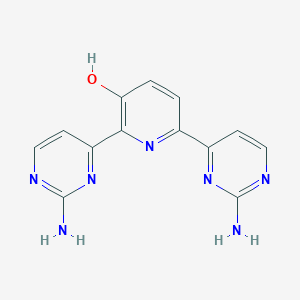

IUPAC Name |

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVAQKKPFOPZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1983983-41-0 | |

| Record name | Avotaciclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1983983410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avotaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AVOTACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6BYC0F36E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Avotaciclib Action

Cyclin-Dependent Kinase 1 (CDK1) Specificity and Inhibition Kinetics

Biochemical Characterization of CDK1 Inhibition

Avotaciclib is characterized as a potent inhibitor of CDK1, an ATP-dependent serine/threonine kinase essential for cell division and proliferation targetmol.comdcchemicals.comtargetmol.comresearchgate.netrsc.org. The inhibition of CDK1 by this compound is crucial for its anticancer activity, as dysregulation of CDK1 is frequently observed in various cancers, contributing to uncontrolled cell division targetmol.comdcchemicals.comtargetmol.com.

While specific kinetic parameters such as Ki values are not extensively detailed in the provided literature for this compound, its classification as a potent inhibitor suggests significant enzymatic activity blockade. One study reports an IC50 value for this compound (BEY1107) trihydrochloride against CDK1.

| Target Kinase | Inhibitor | IC50 Value | Source |

| CDK1 | This compound | 0.53 μM | nih.gov |

Investigation of Binding Mechanisms (e.g., ATP-Competitive)

This compound functions as an ATP-competitive inhibitor of CDK1 researchgate.netrsc.orgmedchemexpress.comnih.gov. This mode of action involves binding to the catalytic ATP-binding site of the kinase, thereby preventing the binding of ATP and subsequently blocking the phosphorylation of substrate proteins researchgate.netmedchemexpress.comnih.gov. The binding interaction is characterized by the formation of hydrogen bonds with key hinge residues of CDK1 and hydrophobic interactions within the ATP-binding pocket nih.gov. Research indicates that this compound specifically targets the "DFG-in" conformation of CDK1, which represents the active state of the enzyme medchemexpress.com. This targeted inhibition disrupts the kinase's ability to drive cell cycle progression.

Downstream Cellular Pathway Modulation

The inhibition of CDK1 by this compound triggers a cascade of downstream effects that impact cellular behavior, including cell cycle progression and the induction of programmed cell death.

Induction of Apoptotic Processes in Cellular Models

In addition to cell cycle arrest, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells targetmol.comfrontiersin.org. The mechanism involves complex cellular signaling. Inhibition of CDK1 during the G2 phase can lead to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins, thereby activating the intrinsic apoptotic pathway. Furthermore, the cell cycle arrest induced by CDK1 inhibition can itself trigger apoptotic cascades. During the M phase, sustained inactivation of anti-apoptotic proteins, which are normally phosphorylated by CDK1, can lead to apoptosis.

Effects on DNA Damage Response Pathways

CDK1 plays a significant role in regulating cell cycle checkpoints, which are integral components of the DNA Damage Response (DDR) pathways targetmol.comdcchemicals.comtargetmol.com. DDR pathways are crucial for maintaining genomic integrity by orchestrating DNA repair, cell cycle arrest, and apoptosis in response to DNA damage. While specific quantitative data detailing this compound's direct modulation of individual DDR proteins or pathways are not extensively provided in the reviewed literature, its role as a CDK1 inhibitor places it within the broader context of cell cycle control that is tightly linked to DDR. By affecting the G2/M checkpoint, this compound can indirectly influence the DDR, impacting the cell's ability to respond to and repair DNA damage.

Compound List:

this compound

this compound trihydrochloride

this compound hydrochloride

this compound sulfate

Dinaciclib

Flavopiridol

SU9516

RO-3306

CDKI-73

Abemaciclib

Palbociclib

Ribociclib

Structure-activity Relationships Sar and Chemical Biology of Avotaciclib

Medicinal Chemistry Approaches to Avotaciclib Design

Medicinal chemistry plays a crucial role in the design and optimization of drug candidates. This involves a multifaceted approach, from initial synthesis to iterative structural modifications, guided by biological feedback.

Synthetic Methodologies for this compound and Analogues.uniroma1.it

The synthesis of novel compounds and their analogues is a cornerstone of medicinal chemistry. Developing efficient and scalable synthetic routes allows for the preparation of diverse chemical entities, which are essential for exploring SAR. These methodologies often involve multi-step processes, employing various chemical reactions such as coupling reactions, functional group transformations, and cyclizations. The ability to synthesize a series of related compounds, or analogues, is critical for systematically investigating how structural variations impact biological activity. For instance, the synthesis of thiazole analogues has been explored for various therapeutic applications, including anticancer activity, showcasing the importance of heterocycle chemistry in drug discovery mdpi.comnih.gov. Similarly, the development of manufacturing routes for complex drugs often involves extensive process chemistry to ensure yield, purity, and scalability .

Exploration of Core Scaffold Modifications.nih.gov

A core scaffold represents the central structural framework of a molecule, around which various substituents can be appended. Medicinal chemists frequently modify these core structures to improve a compound's pharmacological profile. This can involve "scaffold hopping," where a new, structurally distinct scaffold is designed to retain or enhance the desired biological activity while potentially overcoming issues associated with the original scaffold, such as poor pharmacokinetics, toxicity, or patentability uniroma1.itbiosolveit.despirochem.com. Such modifications can include altering ring systems, changing linker lengths, or introducing new three-dimensional geometries to optimize interactions with the biological target. The exploration of scaffold diversity is a key strategy for identifying novel chemical entities with improved properties mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological activity. This allows for the prediction of the activity of new molecules based on their structural descriptors.

Computational Modeling for Activity Prediction.nih.govbiosolveit.de

Computational modeling, including QSAR, is vital for predicting the biological activity of novel compounds before they are synthesized ijaar.orgopenbioinformaticsjournal.com. These models are built using statistical or machine learning techniques that correlate molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) with experimentally determined biological activities. By analyzing a training set of compounds, QSAR models can forecast the activity of untested molecules, thereby guiding the design of more potent and selective drug candidates and reducing the need for extensive experimental screening github.iogithub.comnih.gov.

Identification of Key Pharmacophoric Features.nih.govbiosolveit.de

A pharmacophore is a three-dimensional arrangement of molecular features (such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups) that are essential for a molecule's biological activity and its interaction with a specific target galaxyproject.orgresearchgate.net. QSAR methodologies, particularly 3D-QSAR, are instrumental in identifying these key pharmacophoric features. By mapping these features, researchers can understand the critical structural requirements for target binding and design new molecules that optimally fit the pharmacophore model nih.govmdpi.comnih.gov.

Chemical Probes and Derivative Synthesis for Target Validation.uniroma1.itrsc.org

Chemical probes are molecules designed to selectively modulate the function of a specific biological target. They are indispensable tools in chemical biology for validating targets, elucidating biological pathways, and understanding disease mechanisms.

Chemical probes are typically characterized by their high potency, selectivity, and cell permeability, allowing for precise interrogation of target function in biological systems thermofisher.comopentargets.orgrjeid.com. The synthesis of derivatives of known active compounds is often undertaken to create these specialized probes. These derivatives may be modified to include reporter groups (e.g., fluorescent tags, biotin), to enhance their specificity, or to alter their pharmacokinetic properties for specific experimental needs. For example, compounds like Abemaciclib are recognized as chemical probes for CDK4/6, demonstrating their utility in studying these targets chemicalprobes.org. The development and characterization of such probes are critical for validating potential drug targets and advancing our understanding of molecular mechanisms in disease rsc.org.

Biophysical Characterization of Protein-Ligand Interactions

Understanding how this compound binds to its target protein, CDK1, at a molecular level is critical for elucidating its mechanism of action and guiding further drug development. Biophysical characterization techniques are employed to provide detailed insights into the thermodynamics, kinetics, and structural aspects of these protein-ligand interactions numberanalytics.comnih.govrsc.org. These methods are essential for quantifying binding affinity, determining the rate of association and dissociation, and understanding the nature of the forces (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the complex nottingham.ac.uk.

Common biophysical techniques used to study protein-ligand interactions include:

Surface Plasmon Resonance (SPR): SPR measures changes in refractive index near a sensor surface when biomolecules bind to it. It allows for real-time monitoring of binding events and can determine association and dissociation rate constants, as well as equilibrium dissociation constants (KD) nih.gov.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy change (ΔH), and stoichiometry numberanalytics.comnih.gov.

Differential Scanning Fluorimetry (DSF): Also known as thermal shift assay, DSF monitors changes in protein melting temperature upon ligand binding, which can be correlated with binding affinity numberanalytics.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the protein-ligand complex and detailed insights into binding mechanisms nih.govrsc.org.

X-ray Crystallography: This technique yields high-resolution three-dimensional structures of protein-ligand complexes, revealing the precise binding site and molecular interactions nih.govnottingham.ac.uk.

While these techniques are standard for characterizing protein-ligand interactions, specific published biophysical data detailing this compound's binding kinetics, thermodynamics, or structural complex with CDK1 are not extensively detailed in the provided search results. However, the general principles of these methods are applied to understand how inhibitors like this compound exert their effects.

Summary of this compound's Target and Interaction Profile

| Compound | Primary Target | Mechanism of Action | Key Interactions Observed |

| This compound | CDK1 | Inhibits CDK1, leading to cell cycle arrest (G2-M transition) and apoptosis. | Shows good interactions with the ATP binding site of CDK1 ijnrd.org. |

Mentioned Compounds

Methodological Considerations in Avotaciclib Research

Omics Technologies in Avotaciclib Studies

Proteomics for Target Engagement and Pathway Analysis

Proteomics plays a crucial role in identifying drug targets, assessing target engagement, and mapping the downstream cellular pathways affected by a compound. Techniques such as Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling Mass Spectrometry (PAL-MS) are employed to identify direct binding targets and off-targets of drugs within complex biological systems, including live cells evotec.com. Proteome-wide Thermal Shift Assays (CETSA) further allow for the measurement of target engagement in intact cells, providing physiologically relevant insights into drug-target binding and enabling the analysis of the entire proteome for drug-target interactions and off-target monitoring pelagobio.com.

Transcriptomics for Gene Expression Profiling

Transcriptomics, particularly through techniques like RNA sequencing (RNA-seq), offers a comprehensive view of cellular responses by quantifying gene expression levels. While specific transcriptomic studies detailing this compound's effects are not extensively detailed in the provided literature, research on related CDK inhibitors offers valuable insights. For example, studies on palbociclib resistance in breast cancer cells identified significant transcriptomic alterations, revealing thousands of differentially expressed genes (DEGs) nih.govnih.gov. These studies identified pathways commonly associated with drug resistance, including cell cycle regulation, DNA replication, DNA repair, and autophagy, as well as enriched metabolic pathways nih.govnih.gov.

Given this compound's role as a CDK1 inhibitor, transcriptomic profiling would be expected to reveal significant changes in genes involved in cell cycle control, DNA replication, and DNA damage response pathways. Perturbation gene expression profiles, which measure gene expression changes following a specific genetic or chemical intervention, are particularly useful for directly linking causal perturbations to their molecular consequences, thereby aiding in the identification of drug mechanisms of action and potential off-targets frontiersin.org. Network-based gene expression profiling is also a recognized method for drug target discovery patsnap.com.

Metabolomics for Cellular Metabolic Reprogramming Studies

Metabolic reprogramming is a fundamental hallmark of cancer, enabling tumor cells to sustain rapid growth and proliferation, and it is increasingly recognized as a contributor to therapeutic resistance frontiersin.orgfrontiersin.orgmdpi.comd-nb.info. Metabolomics, the study of the complete set of metabolites within a biological system, provides a direct readout of cellular metabolic states. While specific metabolomic studies focusing on this compound are not detailed in the provided search results, the general application of metabolomics in cancer research is well-established.

Metabolomics can characterize metabolic reprogramming in cancer cells and elucidate the metabolic effects of drugs, which is crucial for drug discovery frontiersin.org. Aberrant metabolism can confer resistance to therapies, making metabolic vulnerabilities attractive therapeutic targets frontiersin.orgfrontiersin.org. Given this compound's impact on cell cycle regulation, it is plausible that it could influence metabolic pathways supporting cell division and energy production, such as glycolysis or amino acid metabolism, which are frequently dysregulated in cancer frontiersin.orgfrontiersin.orgmdpi.comd-nb.info. Understanding these metabolic shifts through metabolomic analysis could provide insights into this compound's efficacy and potential resistance mechanisms.

Computational and Systems Biology Approaches

Computational and systems biology approaches are indispensable for analyzing complex biological data, understanding cellular networks, and developing predictive models for drug efficacy and resistance.

Network Analysis of this compound-Induced Perturbations

Network analysis methods, such as Differential Network (DN) analysis, are employed to interpret gene expression data and identify how cellular networks are rewired in response to external perturbations, such as drug treatment frontiersin.org. DN analysis involves comparing gene expression networks between different conditions (e.g., treated versus untreated cells) to highlight alterations in gene interactions. This approach has been successfully used to identify activated biological pathways consistent with drug mechanisms of action and to investigate dysfunctional gene regulatory networks in disease states frontiersin.org.

This compound's inhibition of CDK1, a central regulator of the cell cycle, suggests that it perturbs cellular networks governing cell division and progression. Computational tools can map these effects by analyzing protein-protein interaction networks or gene regulatory networks to identify key nodes and pathways affected by this compound. For instance, studies in hepatocellular carcinoma have identified hub genes like CDK1 and used network analysis to understand their roles in disease pathogenesis biorxiv.orgpatsnap.com. Computational methods like molecular dynamics simulations have also been utilized to assess this compound's binding to its target, CDK1, providing detailed insights into the molecular interactions patsnap.com.

Predictive Modeling for Efficacy and Resistance Biomarkers

The identification and validation of biomarkers that can predict a patient's response to a specific treatment, or the likelihood of developing resistance, are critical for advancing personalized oncology oaepublish.comnumberanalytics.commdpi.comamegroups.org. While specific predictive models for this compound are not detailed in the current literature, research on related CDK inhibitors provides a framework. For CDK4/6 inhibitors, it has been observed that resistance mechanisms are often multifactorial, and no single genetic alteration reliably predicts efficacy or resistance oaepublish.com.

Studies on CDK4/6 inhibitors have utilized gene expression analysis to identify associations between specific gene expression profiles and treatment outcomes nih.govnih.govmdpi.com. For example, lower Cyclin E1 (CCNE1) mRNA levels have been linked to a better response to palbociclib mdpi.com. Identifying key proteins and pathways involved in this compound's mechanism, such as CDK1 and its associated cell cycle regulatory proteins, could form the basis for developing predictive biomarkers. Computational approaches, including network analysis and predictive modeling, are essential for dissecting these complex biological systems and identifying robust biomarkers patsnap.comnumberanalytics.comnumberanalytics.comnih.gov. Understanding resistance mechanisms, such as the activation of DNA repair enzymes like TDP1 in response to CDK1 inhibition, can also inform the development of predictive indicators for treatment effectiveness khanglobalstudies.compib.gov.indaijiworld.com.

Q & A

Q. What is the molecular mechanism of Avotaciclib (BEY1107) as a CDK1 inhibitor, and how is its selectivity validated experimentally?

this compound inhibits CDK1 by competitively binding to the ATP-binding pocket, disrupting kinase activity critical for cell cycle progression (G2/M phase). To validate selectivity:

- Perform kinase profiling assays (e.g., radiometric or fluorescence-based) against a panel of 300+ kinases to confirm CDK1 specificity .

- Use crystallography or molecular docking to visualize binding interactions and compare with off-target kinases .

- Validate functional selectivity via cell cycle analysis (flow cytometry) in CDK1-dependent vs. CDK1-independent cancer models .

Q. What preclinical models are most suitable for evaluating this compound’s efficacy in pancreatic cancer?

- In vitro : Use patient-derived pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) with genetic profiling to assess CDK1 dependency .

- In vivo : Employ orthotopic or subcutaneous xenograft models in immunocompromised mice, monitoring tumor regression via bioluminescence imaging. Include control groups with CDK1 wild-type and knockout tumors to isolate mechanism-specific effects .

Q. How should researchers design dose-response experiments to optimize this compound’s therapeutic window?

- Conduct MTT/CTG assays across a 10-point logarithmic concentration range (e.g., 1 nM–10 µM) to determine IC50 values .

- Pair with toxicity assays in non-cancerous cell lines (e.g., HEK293) to calculate selectivity indices.

- Use PK/PD modeling in animal studies to correlate plasma concentration (AUC) with tumor growth inhibition and toxicity markers (e.g., neutrophil count) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in CDK1-high vs. CDK1-low tumors be resolved?

Contradictions may arise from tumor microenvironment heterogeneity or compensatory pathways. Methodological approaches:

- Perform single-cell RNA sequencing to stratify tumors by CDK1 expression subpopulations .

- Use CRISPR-Cas9 to generate isogenic cell lines with graded CDK1 expression and test this compound sensitivity .

- Analyze clinical trial data (if available) with multivariate regression to identify confounding variables (e.g., concurrent mutations in RB1 or TP53) .

Q. What experimental strategies are recommended for studying this compound resistance mechanisms?

- Induce resistance in vitro via chronic exposure (stepwise dose escalation over 6–12 months) and perform whole-exome sequencing to identify acquired mutations .

- Validate resistance drivers using rescue experiments (e.g., siRNA knockdown of upregulated genes like MCL1 or BCL2) .

- Test combination therapies with PARP inhibitors or gemcitabine in resistant models to overcome compensatory survival pathways .

Q. How should researchers integrate this compound into combination therapy regimens while minimizing overlapping toxicities?

- Use synergy scoring (e.g., Chou-Talalay method) to identify non-antagonistic drug pairs .

- Design sequential dosing schedules in vivo (e.g., this compound followed by paclitaxel) to exploit cell cycle synchronization .

- Monitor toxicity via comprehensive blood panels and histopathology, focusing on bone marrow suppression (a CDK1 inhibition hallmark) .

Methodological Best Practices

- Data Reproducibility : Include detailed experimental protocols (e.g., buffer compositions, incubation times) in supplementary materials to enable replication .

- Statistical Rigor : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons and report effect sizes with 95% confidence intervals .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.